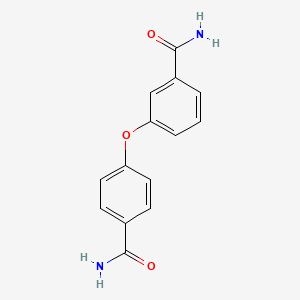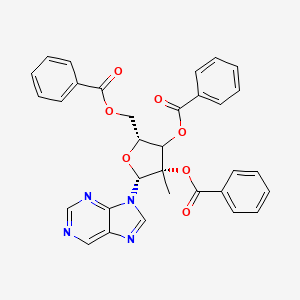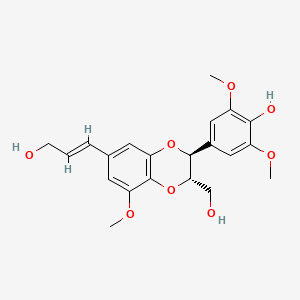
Nitidanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitidanin is an antimalarial and antiviral compound that can be isolated from the wood of Xanthoxylum nitidun D.C. It has shown inhibitory effects on Plasmodium falciparum, the parasite responsible for malaria, with IC50 values of 21.2 and 18.4 μM for D6 and W2 clones, respectively . This compound also exhibits antiviral properties, making it a valuable compound for research in infectious diseases .
Preparation Methods
Nitidanin can be isolated from the wood of Xanthoxylum nitidun D.C. The extraction process involves the use of organic solvents to separate the compound from the plant material
Chemical Reactions Analysis
Nitidanin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nitidanin has a wide range of scientific research applications:
Mechanism of Action
Nitidanin exerts its effects by inhibiting the growth of Plasmodium falciparum and certain viruses. The exact molecular targets and pathways involved are not fully understood, but it is believed to interfere with the parasite’s metabolic processes and viral replication .
Comparison with Similar Compounds
Nitidanin is unique due to its dual antimalarial and antiviral properties. Similar compounds include other lignans and phenylpropanoids, such as tetrahydrozaluzanin C and neolignan this compound-diisovalerianate . These compounds share structural similarities but may differ in their specific biological activities and therapeutic potential.
Properties
Molecular Formula |
C21H24O8 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-[(2S,3S)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C21H24O8/c1-25-14-9-13(10-15(26-2)19(14)24)20-18(11-23)29-21-16(27-3)7-12(5-4-6-22)8-17(21)28-20/h4-5,7-10,18,20,22-24H,6,11H2,1-3H3/b5-4+/t18-,20-/m0/s1 |
InChI Key |
AZTAGXIJLPKJOR-BJUCQYRTSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H](O2)C3=CC(=C(C(=C3)OC)O)OC)CO)/C=C/CO |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C(=C3)OC)O)OC)CO)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


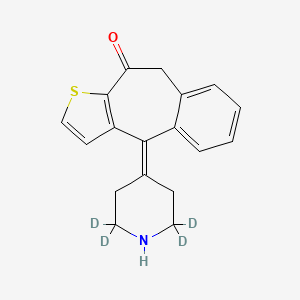
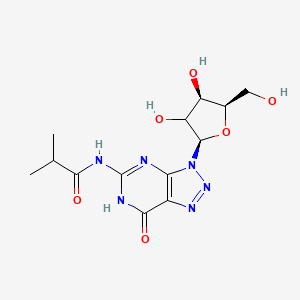
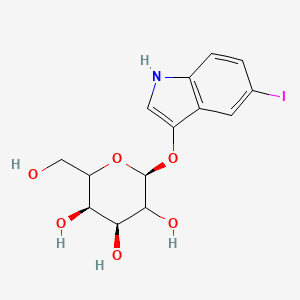




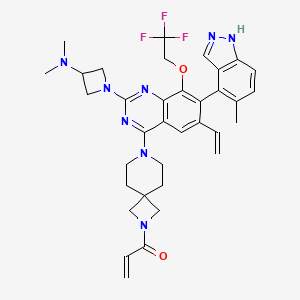
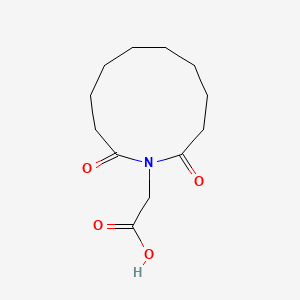

![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)

